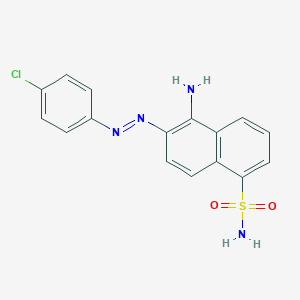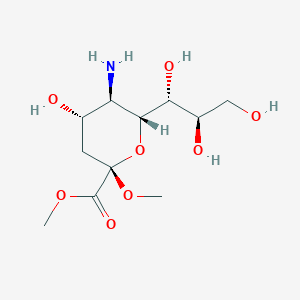
p-Tolylmercury chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Tolylmercury chloride (PTMC) is an organomercury compound that is used in a variety of scientific research applications. It is a highly reactive compound, and its unique molecular structure makes it a powerful tool for scientists to use in a variety of experiments. PTMC is a colorless solid that is soluble in water and organic solvents. It is used in a variety of chemical reactions and is often used as a catalyst in organic synthesis.
Wissenschaftliche Forschungsanwendungen
p-Toluenesulfonyl chloride, a related compound, has been used to catalyze the trimethylsilylation of hydroxyl groups, leading to good yields and mild conditions for desilylation (Khazaei, Rostami, & Mantashlo, 2009).
Research on polypyrrole (PP-TOS) has revealed its high long-term redox switching stability, making it useful in various electrochemical applications (Pyo, Reynolds, Warren, & Marcy, 1994).
Chloride electrolytes, including those involving p-Tolylmercury chloride, play crucial roles in anodic oxidations, particularly in BDD anode cells for efficient phenol and TOC removal (Zhang, Du, Zhang, & Fu, 2016).
Hydrolysis of mercury compounds, including those similar to this compound, becomes significant in environmental settings, influencing the behavior of heavy metal pollutants (Hahne & Kroontje, 1973).
In the context of toxicology, studies have shown that compounds like Phenylmercuric p-toluenesulfonanilide exhibit high toxicity, demonstrating the need for careful handling and consideration in research applications (Kasuya, 1972).
Another application is in the creation of volume-regulated, ATP-dependent, chloride-selective channels, which are associated with drug resistance in certain cell types (Valverde, Díaz, Sepúlveda, Gill, Hyde, & Higgins, 1992).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of p-Tolylmercury chloride can be achieved by reacting p-Tolylmercury oxide with hydrochloric acid.", "Starting Materials": ["p-Tolylmercury oxide", "hydrochloric acid"], "Reaction": [ "Add p-Tolylmercury oxide to a round bottom flask", "Add hydrochloric acid to the flask slowly while stirring", "Heat the mixture under reflux for several hours", "Cool the mixture to room temperature", "Filter the mixture to remove any solids", "Add diethyl ether to the filtrate to precipitate the p-Tolylmercury chloride", "Collect the precipitate by filtration and wash with diethyl ether", "Dry the product under vacuum" ] } | |
CAS-Nummer |
539-43-5 |
Molekularformel |
C7H7ClHg |
Molekulargewicht |
327.17 g/mol |
IUPAC-Name |
(4-methylphenyl)mercury(1+);chloride |
InChI |
InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
PWIXOHDPHIQCLY-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)[Hg]Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)[Hg+].[Cl-] |
Andere CAS-Nummern |
539-43-5 |
Piktogramme |
Acute Toxic; Health Hazard; Environmental Hazard |
Synonyme |
Chloro(4-methylphenyl)mercury; p-Tolylmercury Chloride; (p-Methylphenyl)Mercuric Chloride; p-Chloromercuriotoluene; p-Methylphenylmercury Chloride; NSC 36721; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



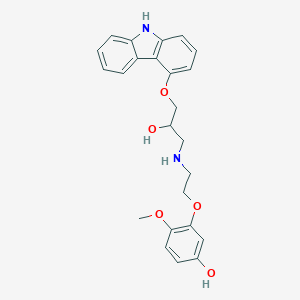
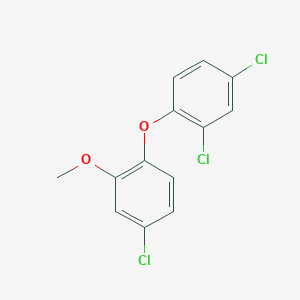

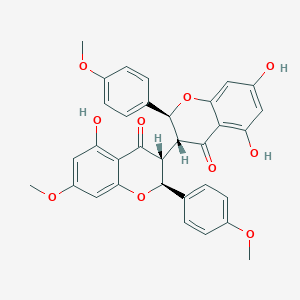
![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)
